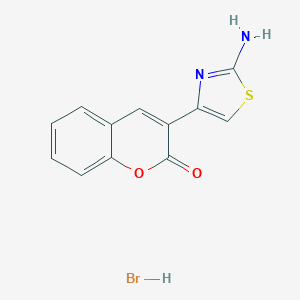

3-(2-Aminothiazol-4-yl)-2H-Chromen-2-on

Übersicht

Beschreibung

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 g/mol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one and its derivatives is often achieved through the Hantzsch reaction . This involves the use of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives .

Molecular Structure Analysis

The molecular structure of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has been established by X-ray structural analysis . The compound has a 2D structure and a 3D conformer . The InChI string for the compound is InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H, (H2,13,14) .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 244.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound is a hydrogen bond donor .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

2-Aminothiazol-Derivate, einschließlich 3-(2-Aminothiazol-4-yl)-2H-Chromen-2-on, haben vielversprechende Ergebnisse in der Entdeckung von Antitumormedikamenten gezeigt . Sie haben eine potente und selektive nanomolare inhibitorische Aktivität gegen eine breite Palette von menschlichen Krebszelllinien gezeigt, wie z. B. Brust, Leukämie, Lunge, Darm, ZNS, Melanom, Eierstock, Niere und Prostata .

Antioxidative Aktivität

Das 2-Aminothiazol-Gerüst, eine Schlüsselstruktur in this compound, wurde mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung schädlicher freier Radikale im Körper, was zur Vorbeugung verschiedener Krankheiten beitragen kann.

Antibakterielle Aktivität

Es wurde festgestellt, dass Verbindungen mit der 2-Aminothiazol-Struktur antimikrobielle Eigenschaften besitzen . Dies macht sie möglicherweise nützlich für die Entwicklung neuer antimikrobieller Medikamente.

Entzündungshemmende Aktivität

Auf 2-Aminothiazol basierende Verbindungen, einschließlich this compound, wurden mit entzündungshemmenden Aktivitäten in Verbindung gebracht . Sie könnten möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden.

PI3K-Inhibitoren

Einige 2-Aminothiazol-Derivate wurden als starke PI3K-Inhibitoren vorgeschlagen . PI3K ist ein Enzym, das an zellulären Funktionen wie Zellwachstum, Proliferation, Differenzierung, Motilität, Überleben und intrazellulärem Transport beteiligt ist, was es zu einem wertvollen Ziel für Antitumormedikamente macht .

Hemmung der Biofilmbildung

Es gibt auch einige Hinweise darauf, dass this compound und seine Derivate hemmende Eigenschaften für die Biofilmbildung haben könnten . Biofilme sind ein Kollektiv aus einer oder mehreren Arten von Mikroorganismen, die auf vielen verschiedenen Oberflächen wachsen können, und die Hemmung ihrer Bildung könnte in verschiedenen medizinischen und industriellen Anwendungen von Vorteil sein .

Wirkmechanismus

Target of Action

The primary target of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be -7.6 kcal/mol .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .

Pharmacokinetics

The compound’santibacterial and antifungal potential suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .

Biochemische Analyse

Biochemical Properties

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has been found to bind to DNA, thereby affecting gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

Cellular Effects

The effects of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to inhibit kinases is particularly noteworthy, as these enzymes are critical regulators of cell signaling pathways. By inhibiting kinase activity, 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one can disrupt aberrant signaling in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies Long-term exposure to 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . These metabolic processes are crucial for the compound’s elimination and can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, its distribution within cells is influenced by its ability to bind to intracellular proteins and organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and modulates gene expression . It also accumulates in the cytoplasm, where it can interact with various signaling proteins and enzymes . The targeting signals and post-translational modifications that direct 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one to specific cellular compartments are still being investigated, but they are believed to play a key role in its therapeutic effects.

Eigenschaften

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPCYGDHBSSVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one in the context of the study?

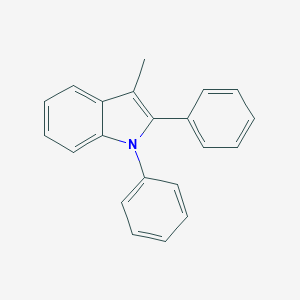

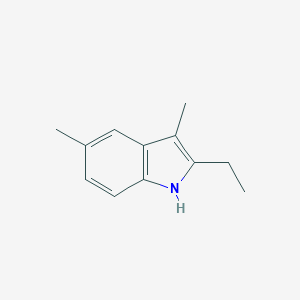

A1: 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one serves as a crucial starting material for synthesizing novel coumarinylimidazo[2,1-b]thiazole derivatives in this study []. The researchers aimed to investigate the in vitro cytotoxic activity of these derivatives against various cancer cell lines.

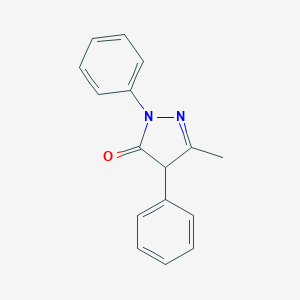

Q2: What modifications were made to the 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one structure, and what was the rationale behind them?

A2: The researchers first treated 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one with phenacyl bromides. Subsequently, they employed Vilsmeier–Haack and Knoevenagel condensation reactions to introduce diverse substituents onto the core structure []. This approach aimed to explore structure-activity relationships (SAR) and identify derivatives with improved cytotoxic activity against specific cancer cell lines.

Q3: Were there any notable findings regarding the structure-activity relationship (SAR) of the synthesized derivatives?

A3: Yes, the study identified some key SAR trends. For instance, compound 4d, featuring specific substituents on the coumarinylimidazo[2,1-b]thiazole scaffold, exhibited broad-spectrum activity against MCF-7, HepG2, and HeLa cancer cell lines []. This finding suggests that those particular substituents contribute significantly to the compound's cytotoxic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)

![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)

![13-(4-Methylphenyl)-5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B376816.png)

![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)

![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)

![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)

![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)